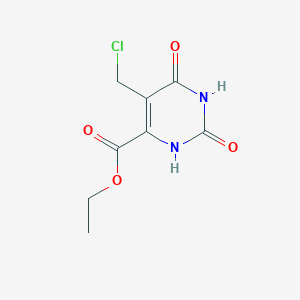
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA. This particular compound is characterized by the presence of a chloromethyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the chloromethylation of a pyrimidine derivative. One common method is the reaction of 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydroxyl groups replacing the carbonyl groups.
Scientific Research Applications
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleoside analogs.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules, particularly nucleic acids and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This makes the compound a potential candidate for drug development targeting specific enzymes or DNA sequences.
Comparison with Similar Compounds
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
The uniqueness of this compound lies in its chloromethyl group, which provides a reactive site for further chemical modifications and interactions with biological molecules.
Properties
Molecular Formula |
C8H9ClN2O4 |
|---|---|
Molecular Weight |
232.62 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4/c1-2-15-7(13)5-4(3-9)6(12)11-8(14)10-5/h2-3H2,1H3,(H2,10,11,12,14) |
InChI Key |
BGIFZTBLZDDEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=O)N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


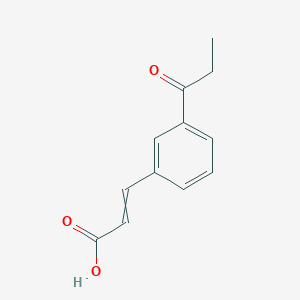

![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
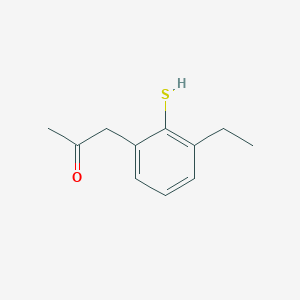
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

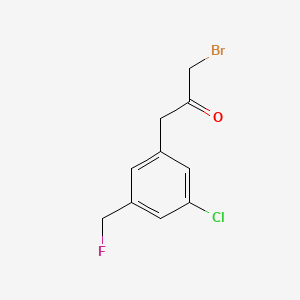

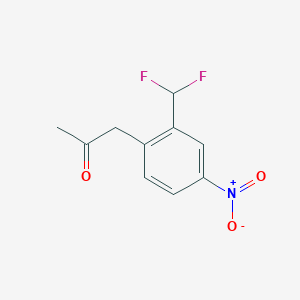
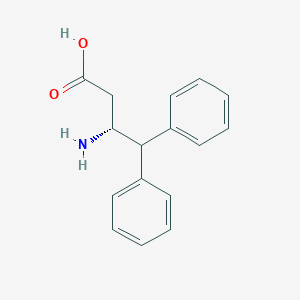

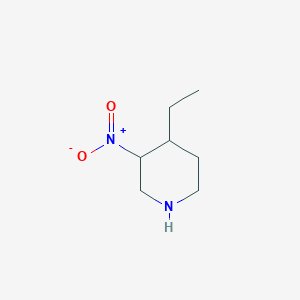
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

